![molecular formula C10H7F6NO4S B2820603 2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid CAS No. 731802-57-6](/img/structure/B2820603.png)

2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

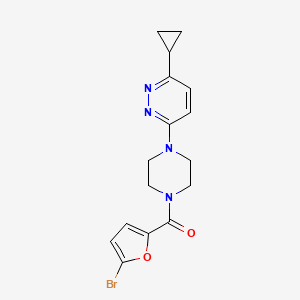

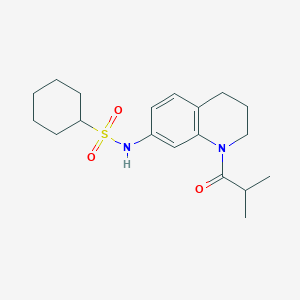

2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid is a chemical compound with the CAS Number: 731802-57-6 . It has a molecular weight of 351.23 . The IUPAC name for this compound is ({[3,5-bis(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F6NO4S/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)22(20,21)17-4-8(18)19/h1-3,17H,4H2,(H,18,19) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 351.22 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

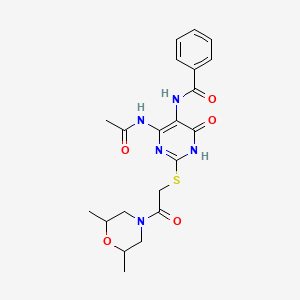

Enzyme Inhibition and Disease Research

Compounds similar to 2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid have been studied for their enzyme inhibitory properties. A series of novel benzenesulfonamides were investigated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are linked to various diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. Some of these benzenesulfonamides showed significant inhibitory potency against AChE and BChE, indicating potential therapeutic applications in disease treatment (Lolak et al., 2020).

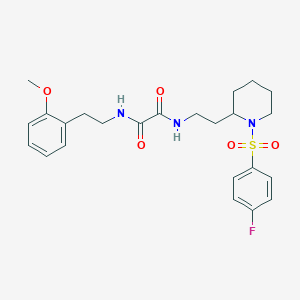

Catalysis and Chemical Reactions

Benzenesulfonamide derivatives have been used in catalytic applications. For instance, copper polymers derived from benzenesulfonate and carboxylate showed potential in the oxidation of cyclohexane under mild conditions. This suggests a role for these compounds in facilitating chemical reactions, which could be useful in industrial processes (Hazra et al., 2016).

Carbonic Anhydrase Inhibition

A study on polycyclic imides incorporating N-benzenesulfonamide moieties revealed their effectiveness as carbonic anhydrase inhibitors. This is significant as carbonic anhydrase plays a role in various pathologies, including glaucoma, epilepsy, and cancer. These findings contribute to the understanding of disease mechanisms and potential treatments (Angeli et al., 2017).

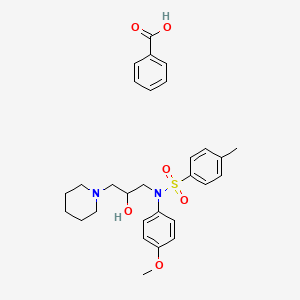

Electronic and Optical Materials

Benzenesulfonamides have applications in the development of electronic and optical materials. For example, their incorporation into polycyclic aromatic hydrocarbons has been explored for use in organic field-effect transistors and organic photovoltaics. This research is crucial for advancing materials science, particularly in the field of semiconductors and solar cell technology (Zhang et al., 2015).

Mecanismo De Acción

Mode of Action

It is hypothesized that the compound may interact with its targets through hydrogen bonding and hydrophobic interactions, given its structural features .

Result of Action

The molecular and cellular effects of 2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with targets .

Propiedades

IUPAC Name |

2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO4S/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)22(20,21)17-4-8(18)19/h1-3,17H,4H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYFBBWIOJKBCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B2820526.png)

![4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2820530.png)

![Tert-butyl 3-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B2820533.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B2820537.png)

![1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2820540.png)

AMINE](/img/structure/B2820542.png)